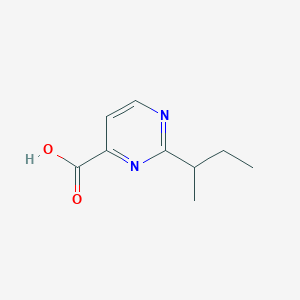
2-(sec-Butyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(sec-Butyl)pyrimidine-4-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a sec-butyl group at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids, making them significant in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(sec-Butyl)pyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of amidines and ketones in the presence of a copper catalyst and 4-HO-TEMPO, leading to the formation of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Methods such as the Suzuki–Miyaura coupling, which involves the use of organoboron reagents, are widely applied due to their mild and functional group-tolerant conditions .
化学反応の分析
Types of Reactions: 2-(sec-Butyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Pyrimidine alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(sec-Butyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Biology: Studied for its potential role in modulating biological pathways and interactions with nucleic acids.
作用機序
The mechanism of action of 2-(sec-Butyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and function. Additionally, the sec-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
2-(sec-Butyl)pyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
2-(tert-Butyl)pyrimidine-4-carboxylic acid: Similar structure but with a tert-butyl group instead of a sec-butyl group.
2-(sec-Butyl)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-(sec-Butyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sec-butyl group at the 2-position and the carboxylic acid group at the 4-position provides distinct steric and electronic properties, making it a valuable compound for various applications .
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-butan-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-3-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChIキー |
LGNFIHRWOJXFMF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC=CC(=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


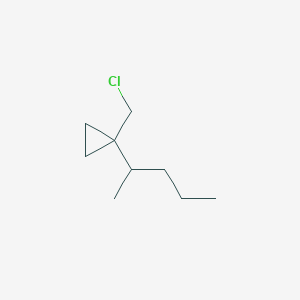
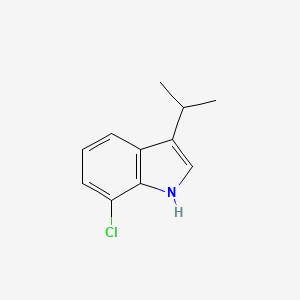
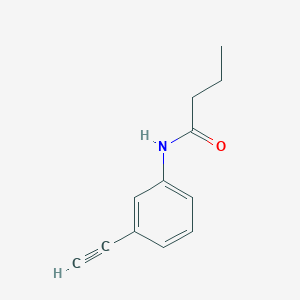
![[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)
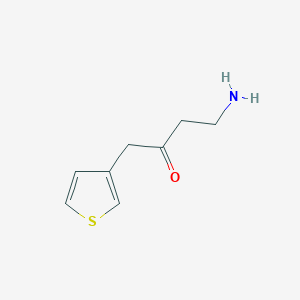
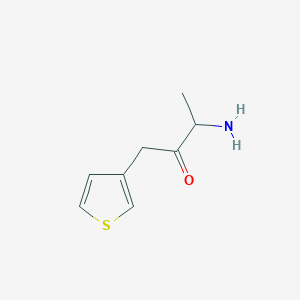
![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)
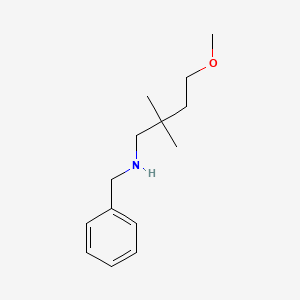
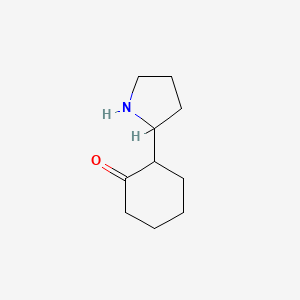


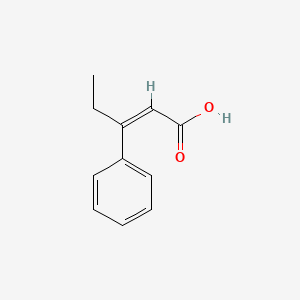
![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
